Superior Catalytic Efficiency of Mouse ECHDC1 for (S)-Ethylmalonyl-CoA vs. (S)-Methylmalonyl-CoA
In the context of metabolite proofreading, mouse ethylmalonyl-CoA decarboxylase (ECHDC1) exhibits a clear kinetic preference for its primary substrate, (S)-ethylmalonyl-CoA, over the structurally related (S)-methylmalonyl-CoA. Under physiological ATP concentrations (5 mM), the enzyme's turnover number (kcat) is 10.0 s⁻¹ for ethylmalonyl-CoA compared to just 1.68 s⁻¹ for methylmalonyl-CoA [1]. This translates to a >13-fold difference in catalytic efficiency (kcat/Km), with values of 1.5 × 10⁶ M⁻¹s⁻¹ and 0.11 × 10⁶ M⁻¹s⁻¹, respectively [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) and Turnover Number (kcat) |
|---|---|
| Target Compound Data | kcat = 10.0 ± 0.4 s⁻¹; kcat/Km = 1.5 × 10⁶ M⁻¹s⁻¹ |
| Comparator Or Baseline | (S)-Methylmalonyl-CoA: kcat = 1.68 ± 0.03 s⁻¹; kcat/Km = 0.11 × 10⁶ M⁻¹s⁻¹ |
| Quantified Difference | kcat is ~6-fold higher; kcat/Km is >13-fold higher for ethylmalonyl-CoA |
| Conditions | In vitro enzyme assay with purified mouse ECHDC1, in presence of 5 mM ATP, pH and temperature not specified in the snippet. |
Why This Matters
This data validates the selection of ethylmalonyl-CoA as the preferred substrate for robust *in vitro* assays of ECHDC1 activity, which is critical for studies on metabolite repair and branched-chain fatty acid modulation.
- [1] Linster, C. L., et al. (2011). Ethylmalonyl-CoA decarboxylase, a new enzyme involved in metabolite proofreading. *Journal of Biological Chemistry*, 286(50), 42992-43003. View Source
